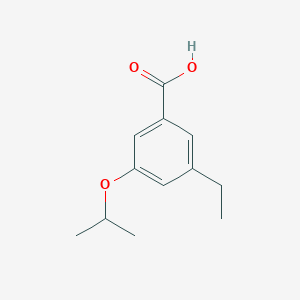
Tris(ethylmethylamino)chlorosilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(ethylmethylamino)chlorosilane is an organosilicon compound with the molecular formula C9H24ClN3Si and a molecular weight of 237.85 g/mol . This compound is known for its reactivity and is used in various chemical processes, particularly in the field of organosilicon chemistry.
Preparation Methods
The synthesis of tris(ethylmethylamino)chlorosilane typically involves the reaction of silicon tetrachloride with ethylmethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods often involve the use of specialized equipment to handle the reactive nature of the compound and to ensure high purity and yield .
Chemical Reactions Analysis
Tris(ethylmethylamino)chlorosilane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, leading to the formation of various derivatives.
Hydrolysis: The compound reacts rapidly with water, leading to the formation of silanols and hydrochloric acid.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in redox reactions under certain conditions
Common reagents used in these reactions include water, alcohols, and other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tris(ethylmethylamino)chlorosilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology and Medicine: The compound is used in the modification of surfaces for biomedical applications, such as the creation of biocompatible coatings.
Industry: It is used in the production of silicone polymers and as a coupling agent in the manufacture of advanced materials .
Mechanism of Action
The mechanism of action of tris(ethylmethylamino)chlorosilane involves its reactivity with nucleophiles. The silicon-chlorine bond is highly reactive, allowing the compound to participate in various substitution reactions. The molecular targets and pathways involved include the formation of siloxane bonds and the release of hydrochloric acid during hydrolysis .
Comparison with Similar Compounds
Tris(ethylmethylamino)chlorosilane can be compared with other similar compounds, such as:
Tris(dimethylamino)chlorosilane: Similar in structure but with different alkyl groups, leading to variations in reactivity and applications.
Trimethylsilyl chloride: A simpler compound with a single silicon-chlorine bond, used widely in organic synthesis.
Trichlorosilane: A more reactive compound with three chlorine atoms, used primarily in the production of ultrapure silicon .
The uniqueness of this compound lies in its specific reactivity and the ability to form stable siloxane bonds, making it valuable in various advanced applications.
Properties
IUPAC Name |
N-[chloro-bis[ethyl(methyl)amino]silyl]-N-methylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H24ClN3Si/c1-7-11(4)14(10,12(5)8-2)13(6)9-3/h7-9H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDXDEFCIQQBJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)[Si](N(C)CC)(N(C)CC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H24ClN3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6591340.png)



![7-(Benzyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B6591373.png)




![trans-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/structure/B6591422.png)


